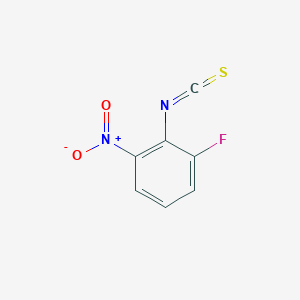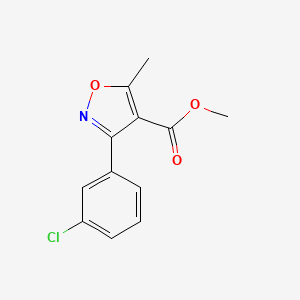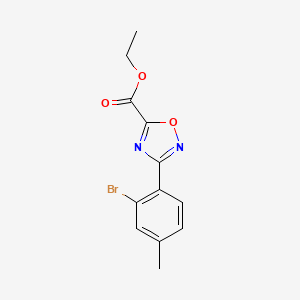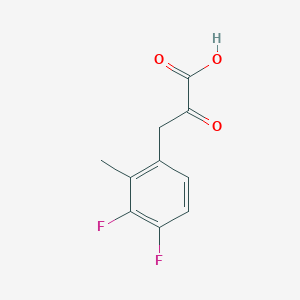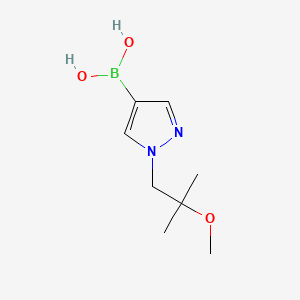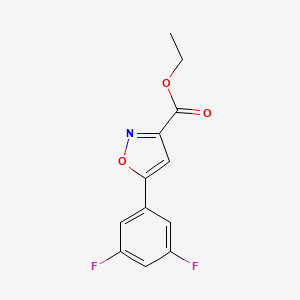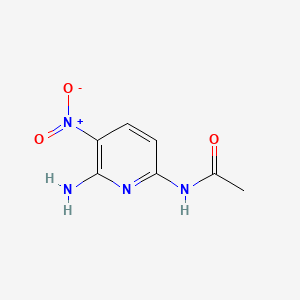![molecular formula C16H31N3O5 B13699270 tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, an amino group, and a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate typically involves the protection of amino acids using the BOC group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but it generally involves stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The oxidation of the tert-butyl group can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of free amines after the removal of the BOC group.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate is used as a building block in the synthesis of peptides and other complex molecules. Its BOC-protected amino group allows for selective deprotection and further functionalization .
Biology and Medicine
In biological and medical research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Industry
In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate involves the selective protection and deprotection of amino groups. The BOC group is added to the amino group under basic conditions and can be removed under acidic conditions . This allows for the controlled synthesis of peptides and other molecules with multiple functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(tert-butoxycarbonyl)-L-alaninate
- tert-Butyl N-(tert-butoxycarbonyl)-L-valinate
- tert-Butyl N-(tert-butoxycarbonyl)-L-leucinate
Uniqueness
What sets tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate apart from similar compounds is its specific structure, which includes an additional aminoethyl group. This unique feature allows for more complex and versatile synthetic applications, particularly in the field of peptide synthesis.
Propriétés
Formule moléculaire |
C16H31N3O5 |
|---|---|
Poids moléculaire |
345.43 g/mol |
Nom IUPAC |
tert-butyl 2-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H31N3O5/c1-15(2,3)23-13(21)11(17)7-8-12(20)18-9-10-19-14(22)24-16(4,5)6/h11H,7-10,17H2,1-6H3,(H,18,20)(H,19,22) |
Clé InChI |
LXJPCBMDEAVASB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC(=O)NCCNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)

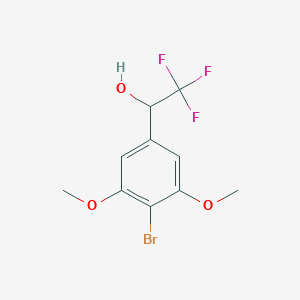

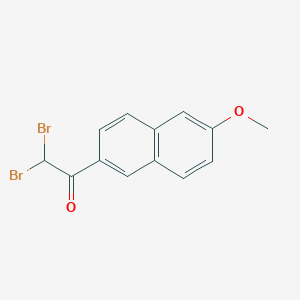
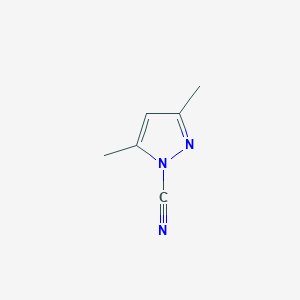
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
